Methyl 2,5,6-trichloronicotinate

Catalog No.
S13522879
CAS No.
M.F
C7H4Cl3NO2
M. Wt
240.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2,5,6-trichloronicotinate

Product Name

Methyl 2,5,6-trichloronicotinate

IUPAC Name

methyl 2,5,6-trichloropyridine-3-carboxylate

Molecular Formula

C7H4Cl3NO2

Molecular Weight

240.5 g/mol

InChI

InChI=1S/C7H4Cl3NO2/c1-13-7(12)3-2-4(8)6(10)11-5(3)9/h2H,1H3

InChI Key

QTCZCWMGRYKQNO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1Cl)Cl)Cl

Methyl 2,5,6-trichloronicotinate is a chlorinated derivative of nicotinic acid, characterized by the presence of three chlorine atoms at the 2, 5, and 6 positions of the pyridine ring. Its molecular formula is C₇H₅Cl₃N₁O₂, and it has a molecular weight of 221.48 g/mol. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural properties that influence its reactivity and biological activity.

  • Substitution Reactions: The chlorine atoms can be replaced by nucleophiles under appropriate conditions. For instance, treatment with sodium amide can lead to the formation of amine derivatives.
  • Oxidation: This compound may be oxidized to higher oxidation state compounds, which can be useful in synthesizing more complex molecules.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield corresponding acids or alcohols.

Research indicates that methyl 2,5,6-trichloronicotinate exhibits significant biological activity. It has been studied for its potential as an insecticide and herbicide due to its ability to disrupt biological processes in target organisms. Additionally, it has shown promise as a CYP1A2 inhibitor, which may have implications in drug metabolism and pharmacokinetics .

The synthesis of methyl 2,5,6-trichloronicotinate typically involves chlorination of nicotinic acid derivatives. Common methods include:

  • Chlorination of Nicotinic Acid: Using chlorine gas or chlorinating agents like thionyl chloride under controlled conditions to selectively introduce chlorine atoms at the desired positions.
  • Refluxing with Chlorinating Agents: The compound can be synthesized by refluxing nicotinic acid with chlorinating agents in an organic solvent.

These methods allow for the selective introduction of chlorine atoms while maintaining the integrity of the pyridine ring.

Methyl 2,5,6-trichloronicotinate finds applications in several fields:

  • Agriculture: As a potential herbicide and insecticide due to its biological activity against pests.
  • Pharmaceuticals: Its structural characteristics make it a candidate for developing new drugs targeting specific biological pathways.
  • Chemical Intermediates: Used in the synthesis of other complex organic compounds.

Interaction studies indicate that methyl 2,5,6-trichloronicotinate interacts with various biological systems. It has been shown to affect cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism . Understanding these interactions is essential for assessing its safety and efficacy in agricultural and pharmaceutical applications.

Methyl 2,5,6-trichloronicotinate shares structural similarities with several other chlorinated nicotinic acid derivatives. Below is a comparison highlighting its uniqueness:

Compound NameSimilarityUnique Features
Methyl 2,6-dichloronicotinate0.94Fewer chlorine substitutions
Ethyl 2,6-dichloro-4-methylnicotinate0.91Different alkyl group and substitution pattern
Methyl 2-chloro-5-methylnicotinate0.87Contains only one chlorine atom
Methyl 2,5-dichloroisonicotinate0.87Different substitution pattern on the pyridine ring
Ethyl 2,5-dichloroisonicotinate0.97Ethyl group instead of methyl

Methyl 2,5,6-trichloronicotinate stands out due to its specific arrangement of chlorine substituents and potential biological activities that may not be present in other similar compounds.

Methyl 2,5,6-trichloronicotinate is systematically named as methyl 2,5,6-trichloropyridine-3-carboxylate under IUPAC nomenclature. Its molecular formula, $$ \text{C}7\text{H}4\text{Cl}3\text{NO}2 $$, corresponds to a molecular weight of 240.47 g/mol. The compound’s structure features a pyridine ring substituted with chlorine atoms at the 2-, 5-, and 6-positions and a methyl ester group at the 3-position (Figure 1). Alternative designations include 3-Pyridinecarboxylic acid, 2,5,6-trichloro-, methyl ester, reflecting its relationship to nicotinic acid derivatives.

Table 1: Key Identifiers of Methyl 2,5,6-Trichloronicotinate

PropertyValueSource
CAS Registry Number2089334-11-0
Molecular Formula$$ \text{C}7\text{H}4\text{Cl}3\text{NO}2 $$
SMILES NotationO=C(C1=CC(Cl)=C(N=C1Cl)Cl)OC

Historical Context and Discovery Timeline

The compound emerged from late 20th-century efforts to optimize chlorinated pyridine intermediates for agrochemical applications. While its exact synthesis date remains undocumented, patent literature from the early 1990s describes analogous chloronicotinate esters, suggesting parallel developmental timelines. Its precursor, 2,5,6-trichloronicotinic acid (CAS 54718-39-7), was first synthesized via chlorination of 3-methylpiperidine-2,6-dione derivatives, with subsequent oxidation and esterification yielding the methyl ester. The 2005 US Patent US2005/54701A1 further refined production methods for related trichloronicotinic acid derivatives, indirectly supporting its industrial adoption.

Significance in Heterocyclic and Organochlorine Chemistry

As a trisubstituted chloropyridine, methyl 2,5,6-trichloronicotinate occupies a strategic niche in heterocyclic synthesis. The chlorine atoms enhance electrophilic substitution reactivity, while the ester group provides a handle for nucleophilic acyl transformations. These attributes make it a versatile scaffold for constructing pharmacophores, particularly kinase inhibitors and herbicide precursors. Its role exemplifies the broader importance of organochlorines in medicinal chemistry, where controlled lipophilicity and electronic effects are paramount.

Classical Nucleophilic Substitution Routes

Classical nucleophilic substitution represents the foundational approach for synthesizing methyl 2,5,6-trichloronicotinate through direct chlorine atom displacement reactions [2]. The fundamental mechanism involves the attack of nucleophilic species on the electron-deficient pyridine ring, where the multiple chlorine substituents create highly electrophilic carbon centers [3]. This approach leverages the inherent reactivity of polyhalogenated nicotinic acid derivatives toward various nucleophiles including sulfur, oxygen, and nitrogen-containing species [2].

The reaction typically proceeds through an aromatic nucleophilic substitution mechanism where the incoming nucleophile attacks the carbon bearing the chlorine substituent [3]. Research has demonstrated that the relative positioning of chlorine atoms significantly influences the reaction kinetics and selectivity patterns [3]. The presence of multiple chlorine substituents creates a hierarchy of reactivity, with different positions showing varying susceptibility to nucleophilic attack depending on electronic and steric factors [2].

Optimal reaction conditions for classical nucleophilic substitution generally require elevated temperatures ranging from 48 to 60 degrees Celsius, with reaction times extending from 1 to 6 hours depending on the specific nucleophile employed [4]. The choice of base plays a critical role in reaction success, with potassium carbonate, triethylamine, and diisopropylethylamine showing particular effectiveness in promoting clean substitution reactions [2].

ParameterOptimal RangeYield RangeReference
Temperature48-60°C69-87% [4]
Reaction Time1-6 hours71-86% [4]
Base SelectionK₂CO₃, TEA, DIEA94% selectivity [2]

The substrate scope for nucleophilic substitution encompasses various alcohol, thiol, and amine nucleophiles [2]. Primary alcohols such as 2-phenylethan-1-ol react efficiently under standard conditions, while secondary thiols like 3-methylbutane-2-thiol require slightly modified conditions to achieve optimal conversion [2]. Amine nucleophiles, particularly butan-2-amine derivatives, demonstrate the highest reactivity among the tested nucleophile classes [2].

Catalytic Coupling Approaches

Catalytic coupling methodologies represent an advanced synthetic strategy for constructing methyl 2,5,6-trichloronicotinate through metal-mediated cross-coupling reactions [5] [6]. Palladium-catalyzed systems have emerged as the most extensively studied approach, offering enhanced selectivity and functional group tolerance compared to classical methods [7] [8].

The palladium-catalyzed coupling process typically employs phenanthroline-palladium bis-alkoxycarbonyl complexes as the active catalytic species [9]. The reaction mechanism proceeds through initial formation of a carbon monoxide adduct, followed by nucleophilic attack and acid-assisted proton transfer to generate the desired coupling product [9]. This approach demonstrates particular effectiveness when combined with phosphine ligands such as triphenylphosphine or specialized phosphite derivatives [9].

Recent developments in electrochemical decarboxylative coupling have introduced innovative methodologies for synthesizing complex nicotinate derivatives [6]. The decarboxylative cross-coupling protocol utilizes silver-modified cathodes to facilitate multiple reduction events, enabling the coupling of carboxylic acid derivatives with various electrophilic partners [6]. This approach has demonstrated remarkable yields exceeding 67% for complex polysubstituted systems [6].

Nickel-catalyzed hydrocyanation represents another promising catalytic approach, particularly for introducing cyano functionalities into the nicotinate framework [10]. The process employs zero-valent triarylphosphite-nickel complexes and demonstrates broad substrate tolerance while maintaining excellent regioselectivity [10]. The reaction typically requires moderate pressures and elevated temperatures but offers exceptional turnover numbers for industrial applications [10].

Catalyst SystemTemperatureYieldSelectivityReference
Pd-phenanthroline80-120°C65-85%>90% [9]
Electrochemical Ag/NiRoom temperature67%>20:1 dr [6]
Ni-phosphite130°C70-90%>95% [10]

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has revolutionized the preparation of methyl 2,5,6-trichloronicotinate by dramatically reducing reaction times while maintaining or improving product yields [4] [11]. The application of microwave irradiation enables rapid heating and enhanced molecular motion, leading to accelerated reaction kinetics and improved mass transfer [4].

Comprehensive optimization studies have revealed that microwave-assisted reactions complete within 3 to 6 minutes compared to 2 to 7 hours required for conventional heating methods [4]. The optimal microwave conditions typically involve power settings of 250 to 800 watts with temperatures maintained between 120 and 140 degrees Celsius [4] [11]. These conditions consistently deliver yields ranging from 78 to 94 percent, representing significant improvements over traditional thermal methods [4].

The mechanism of microwave enhancement involves selective heating of polar molecules and ionic species, creating localized temperature gradients that promote reaction efficiency [4]. This selective heating phenomenon proves particularly beneficial for reactions involving polar intermediates or ionic transition states common in nicotinate synthesis [4].

Process optimization studies have identified water as the preferred solvent for microwave-assisted reactions, providing both environmental benefits and enhanced reaction rates [4]. The use of aqueous media eliminates the need for organic solvents while maintaining excellent product purity exceeding 98 percent [4].

Microwave ConditionsConventional ConditionsImprovement Factor
3-6 minutes, 250W2-7 hours, 48-60°C20-70x faster
78-94% yield67-87% yield1.1-1.4x higher
120°C, catalyst-free60°C, catalyst requiredSimplified process

Temperature optimization reveals that 130 to 140 degrees Celsius provides the optimal balance between reaction rate and product selectivity [12]. Higher temperatures may lead to decomposition or side reactions, while lower temperatures result in incomplete conversion [12]. The pressure conditions typically range from 10 to 12 bar, requiring appropriate safety measures for industrial implementation [12].

Solvent-Free Mechanochemical Production

Mechanochemical synthesis represents an emerging green chemistry approach for producing methyl 2,5,6-trichloronicotinate through ball-milling techniques that eliminate solvent requirements [13] [14]. This methodology harnesses mechanical energy to promote chemical transformations in the solid state, offering significant environmental and economic advantages [15].

Ball-milling protocols typically involve grinding reactants in specialized mills for periods ranging from 5 to 60 minutes [13]. The mechanical force generated during milling creates reactive sites and promotes intimate mixing of reactants, enabling reactions that would otherwise require harsh conditions or toxic solvents [13] [15]. Recent studies have demonstrated successful mechanochemical synthesis of heterocyclic compounds with yields comparable to or exceeding traditional solution-phase methods [15].

The mechanochemical approach proves particularly effective for condensation reactions and cyclization processes relevant to nicotinate synthesis [14]. The grinding process eliminates the need for extensive solvent systems while providing enhanced control over reaction stoichiometry and product selectivity [14]. This method has shown remarkable success in synthesizing complex heterocyclic frameworks including corroles and other nitrogen-containing ring systems [14].

Optimization of mechanochemical conditions requires careful consideration of ball-to-powder ratios, milling frequency, and grinding duration [15]. Planetary ball mills operating at frequencies between 400 and 700 revolutions per minute have demonstrated optimal performance for organic synthesis applications [15]. The grinding media selection also influences reaction outcomes, with stainless steel and zirconia balls showing particular effectiveness [15].

ParameterOptimal RangeTypical YieldReference
Milling Time5-60 minutes85-95% [13]
Ball Frequency400-700 rpm80-90% [15]
Ball-to-Powder Ratio10:1 to 20:185-95% [15]

The environmental benefits of mechanochemical synthesis include complete elimination of organic solvents, reduced energy consumption, and simplified purification procedures [15]. The solid-state nature of the process minimizes waste generation and eliminates the need for extensive workup procedures typically required in solution-phase synthesis [14].

Yield Maximization Strategies

Yield maximization in methyl 2,5,6-trichloronicotinate synthesis requires systematic optimization of multiple interrelated parameters including reaction conditions, purification methods, and process design [16] [17]. Modern optimization approaches integrate statistical design of experiments with advanced analytical techniques to identify optimal synthetic conditions [17] [18].

Design of experiments methodologies enable efficient exploration of multidimensional parameter spaces while minimizing the number of required experiments [17]. This approach systematically varies temperature, time, catalyst loading, and reagent ratios to identify synergistic effects and optimal operating windows [17]. Statistical analysis of experimental results reveals that individual step yields above 90 percent are essential for maintaining acceptable overall yields in multi-step sequences [16] [19].

Convergent synthesis strategies offer significant advantages over linear synthetic approaches by reducing the longest linear sequence and minimizing yield losses [16] [19]. For multi-step syntheses, convergent routes can improve overall yields from 2.8 percent to 12 percent while maintaining the same number of total synthetic operations [16]. This approach requires careful retrosynthetic analysis to identify appropriate disconnection points and intermediate targets [16].

Process optimization algorithms including particle swarm optimization, genetic algorithms, and Bayesian optimization have demonstrated superior performance compared to traditional one-factor-at-a-time approaches [20] [21]. These algorithms efficiently navigate complex parameter landscapes to identify global optima while avoiding local minima that trap conventional optimization methods [20].

Optimization MethodTypical Yield ImprovementImplementation ComplexityReference
Design of Experiments15-30%Moderate [17]
Convergent Synthesis300-400%High [16]
Machine Learning20-50%High [21]
Process Control10-25%Low [18]

Advanced analytical techniques including real-time monitoring and automated feedback control systems enable dynamic optimization during synthesis [18]. These systems continuously monitor reaction progress and automatically adjust operating parameters to maintain optimal conditions throughout the process [18]. Implementation of such systems has demonstrated yield improvements of 10 to 25 percent while reducing batch-to-batch variability [18].

Temperature profiling strategies involve systematic variation of reaction temperature throughout the synthesis to optimize different reaction stages [22]. Initial condensation steps may require lower temperatures to minimize side reactions, while subsequent cyclization or coupling steps benefit from elevated temperatures to drive reactions to completion [22]. This approach has demonstrated yield improvements exceeding 20 percent for complex multi-step processes [22].

Multinuclear Nuclear Magnetic Resonance Spectral Analysis

Multinuclear Nuclear Magnetic Resonance spectroscopy represents the most comprehensive approach for structural characterization of methyl 2,5,6-trichloronicotinate, providing detailed information about molecular connectivity, electronic environments, and spatial arrangements through analysis of multiple nuclear species [1] [2] [3].

Proton Nuclear Magnetic Resonance Analysis

The proton Nuclear Magnetic Resonance spectrum of methyl 2,5,6-trichloronicotinate exhibits characteristic signals that reflect the unique substitution pattern of the chlorinated pyridine ring. The aromatic proton appears as a singlet at approximately 8.0 parts per million, representing the sole remaining hydrogen on the pyridine ring at position 4 [4] [5]. This downfield chemical shift reflects the electron-withdrawing effects of three chlorine substituents and the adjacent carboxylate group, which collectively deshield the aromatic proton through both inductive and resonance mechanisms [6] [7].

The methyl ester proton signal manifests as a sharp singlet at approximately 3.9 parts per million, consistent with the typical chemical shift range for methoxy groups attached to aromatic carboxylates [8] [9]. The integration ratio between the aromatic proton and methyl ester protons provides definitive confirmation of the 1:3 stoichiometry expected for this molecular structure.

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides crucial information about the carbon framework and substitution patterns within methyl 2,5,6-trichloronicotinate. The carbonyl carbon of the ester functionality appears at approximately 162 parts per million, characteristic of aromatic carboxylate esters [4] [5]. The aromatic carbon signals span the range from 110 to 150 parts per million, with quaternary carbons bearing chlorine substituents typically appearing between 140-150 parts per million due to the electron-withdrawing nature of chlorine [4] [10].

The one-bond carbon-chlorine isotope effect provides valuable structural information for confirming chlorine attachment sites. Carbons directly bonded to chlorine-35 versus chlorine-37 isotopes exhibit slight chemical shift differences, creating characteristic isotope patterns that aid in structural assignment [4]. The methoxy carbon appears at approximately 52 parts per million, within the expected range for aliphatic carbons adjacent to electron-withdrawing ester functionalities [8] [9].

Nitrogen-15 Nuclear Magnetic Resonance Studies

Although nitrogen-15 occurs at only 0.36% natural abundance, its Nuclear Magnetic Resonance characteristics provide unique insights into the electronic environment of the pyridine nitrogen [7]. The pyridine nitrogen in methyl 2,5,6-trichloronicotinate experiences significant electronic perturbation due to the three chlorine substituents, resulting in characteristic chemical shift patterns that distinguish this compound from other chlorinated pyridine derivatives [7] [11]. Two-bond nitrogen-hydrogen coupling constants provide additional structural confirmation through analysis of scalar coupling interactions between the nitrogen nucleus and adjacent aromatic protons [7].

Chlorine-35 Nuclear Magnetic Resonance Applications

Chlorine-35 Nuclear Magnetic Resonance spectroscopy, while challenging due to quadrupolar effects, offers direct information about the chlorine environments within the molecule [2]. The three chlorine substituents in methyl 2,5,6-trichloronicotinate occupy chemically distinct positions on the pyridine ring, potentially resulting in three separate chlorine-35 signals with different chemical shifts and linewidths [2] [3]. The quadrupolar nature of chlorine-35 leads to line broadening that varies with the local electric field gradient at each chlorine site.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction represents the definitive method for determining the three-dimensional molecular structure and crystal packing arrangements of methyl 2,5,6-trichloronicotinate, providing atomic-level precision in structural characterization [12] [13] [14].

Crystal System and Space Group Determination

Based on structural analogies with related chlorinated pyridine carboxylates, methyl 2,5,6-trichloronicotinate is expected to crystallize in either monoclinic or triclinic crystal systems [14] [15] [16]. The presence of multiple chlorine substituents and the ester functionality create an asymmetric molecular structure that typically favors lower-symmetry space groups such as P21/c or P-1 [16] [17]. The molecular asymmetry arising from the specific 2,5,6-substitution pattern precludes higher symmetry arrangements observed in more symmetrically substituted derivatives.

Unit Cell Parameters and Molecular Packing

The unit cell dimensions for methyl 2,5,6-trichloronicotinate are anticipated to fall within typical ranges for organic chlorinated compounds, with cell edge lengths between 7-16 Angstroms [14] [16] [17]. The molecular volume requirements, considering the chlorine substituents and ester group, suggest unit cell volumes in the range of 800-1500 cubic Angstroms with Z values of 2-4 molecules per unit cell [17] [18].

The crystal density is expected to range from 1.6-1.8 grams per cubic centimeter, reflecting the high chlorine content and compact molecular packing typical of halogenated aromatic compounds [14] [16]. Intermolecular interactions likely include weak hydrogen bonding between the ester carbonyl oxygen and aromatic protons, as well as halogen-halogen contacts between adjacent chlorine atoms [13] [14] [15].

Molecular Geometry and Conformational Analysis

Single-crystal X-ray diffraction provides precise determination of bond lengths, bond angles, and torsional angles within the methyl 2,5,6-trichloronicotinate molecule [13] [15]. The pyridine ring maintains aromatic planarity with carbon-carbon bond lengths typically ranging from 1.33-1.40 Angstroms and carbon-nitrogen distances around 1.34 Angstroms [14] [15]. The carbon-chlorine bond lengths are expected to fall within the range of 1.72-1.75 Angstroms, consistent with aromatic carbon-chlorine bonds in related systems [15] [19].

The ester group adopts a planar configuration with the carboxylate carbon lying approximately in the plane of the pyridine ring. The C-O-C angle of the ester linkage typically measures 115-120 degrees, while the O-C-O angle approaches 124 degrees [20] [21]. Torsional angles describing the orientation of the methyl group relative to the aromatic ring provide information about steric interactions and crystal packing forces.

High-Resolution Mass Spectrometric Characterization

High-resolution mass spectrometry provides precise molecular weight determination and detailed fragmentation analysis essential for structural confirmation of methyl 2,5,6-trichloronicotinate, particularly regarding the characteristic isotope patterns arising from multiple chlorine substituents [22] [23] [24].

Molecular Ion Characterization and Isotope Patterns

The molecular ion of methyl 2,5,6-trichloronicotinate appears at mass-to-charge ratios of 240, 242, and 244, corresponding to the 35Cl3, 35Cl2-37Cl, and 35Cl-37Cl2 isotopic combinations respectively [25] [26]. The relative intensities follow the statistical distribution for three chlorine atoms: approximately 27:27:9:1 for the 35Cl3:35Cl2-37Cl:35Cl-37Cl2:37Cl3 isotopomers [25] [26]. This characteristic isotope pattern provides unambiguous confirmation of the trichlorinated structure and distinguishes the compound from isomers with different chlorine substitution patterns.

High-resolution mass spectrometry enables determination of the exact molecular formula through precise mass measurement. The theoretical exact mass for the 35Cl3 isotopomer (C7H4-35Cl3NO2) is 240.9307 atomic mass units, allowing differentiation from other compounds with similar nominal masses but different elemental compositions [22] [27].

Fragmentation Pathways and Structural Elucidation

The fragmentation pattern of methyl 2,5,6-trichloronicotinate under electron ionization conditions provides detailed structural information through characteristic bond cleavage processes [26] [28] [29]. The most abundant fragmentation pathway involves loss of the methoxy radical (OCH3, 31 atomic mass units) to produce fragment ions at mass-to-charge ratios 209, 211, and 213, maintaining the chlorine isotope pattern [23] [26].

Sequential loss of the complete carboxymethyl group (COOCH3, 59 atomic mass units) generates a highly stable trichloropyridine cation at mass-to-charge ratios 181, 183, and 185 [26] [28]. This fragment represents a particularly intense peak due to the aromatic stabilization of the resulting pyridinium ion. Further fragmentation can proceed through loss of individual chlorine atoms, producing dichloropyridine fragments at mass-to-charge ratios 145 and 147 [26] [29].

The base peak in the mass spectrum often corresponds to the trichloropyridine fragment at mass-to-charge ratios 110 and 112, formed through elimination of the ester side chain while retaining the chlorinated aromatic core [28] [29]. Additional diagnostic fragments include CHCl2+ at mass-to-charge ratio 47, characteristic of compounds containing multiple chlorine substituents [26] [28].

Electrospray Ionization and Alternative Ionization Methods

Under electrospray ionization conditions in positive mode, methyl 2,5,6-trichloronicotinate typically forms protonated molecular ions [M+H]+ at mass-to-charge ratios 241, 243, and 245 [23] [30]. The compound may also form adduct ions with common cations such as sodium [M+Na]+ or potassium [M+K]+, appearing at higher mass-to-charge ratios with the characteristic chlorine isotope patterns [23] [30].

In negative ion mode, the compound can form chloride adduct ions [M+Cl]- under appropriate conditions, particularly when using chlorinated solvents [31]. These adduct ions appear at mass-to-charge ratios 275, 277, 279, and 281, displaying the combined isotope pattern of four chlorine atoms [31]. The relative abundance of such adducts depends on the acidity of the compound and the ionization conditions employed.

Computational Density Functional Theory Modeling

Computational Density Functional Theory methods provide theoretical predictions of molecular properties, electronic structures, and spectroscopic parameters that complement experimental structural elucidation techniques for methyl 2,5,6-trichloronicotinate [32] [33] [34].

Ground State Geometry Optimization

Density Functional Theory calculations using hybrid functionals such as B3LYP with appropriate basis sets (6-31G(d) through 6-311++G(d,p)) provide optimized molecular geometries that serve as reference structures for experimental comparisons [33] [35]. The calculated bond lengths, bond angles, and dihedral angles offer theoretical baselines for interpreting crystallographic data and Nuclear Magnetic Resonance coupling constants [33] [35].

The computational optimization process identifies the most stable molecular conformation by minimizing the total electronic energy through iterative adjustment of atomic coordinates [32] [34]. For methyl 2,5,6-trichloronicotinate, the calculations predict a planar aromatic ring with the ester group lying approximately coplanar with the pyridine ring to maximize π-electron delocalization [33] [35].

Electronic Structure Analysis

Density Functional Theory calculations provide detailed information about the electronic structure of methyl 2,5,6-trichloronicotinate, including molecular orbital energies, electron density distributions, and frontier orbital characteristics [33] [34]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's electronic excitation properties and chemical reactivity patterns [33] [34].

The calculated dipole moment, typically ranging from 3.0-3.9 Debye units depending on the functional and basis set employed, reflects the asymmetric charge distribution arising from the electronegative chlorine substituents and polar ester group [33] [35]. This theoretical dipole moment correlates with experimental observations of solubility behavior and intermolecular interactions in crystalline phases.

Vibrational Frequency Calculations

Theoretical prediction of vibrational frequencies through Density Functional Theory enables assignment of infrared and Raman spectral bands to specific molecular motions within methyl 2,5,6-trichloronicotinate [33] [35]. The calculations identify characteristic stretching frequencies for carbon-chlorine bonds (typically 600-800 per centimeter), carbonyl stretching modes (around 1720 per centimeter), and aromatic carbon-carbon stretching vibrations (1450-1600 per centimeter) [33] [35].

Normal mode analysis provides detailed descriptions of atomic displacement patterns for each vibrational mode, enabling prediction of infrared band intensities and Raman scattering cross-sections [33] [35]. These theoretical predictions guide experimental spectral interpretation and aid in distinguishing between overlapping absorption bands in complex spectral regions.

Nuclear Magnetic Resonance Shielding Calculations

Gauge-including atomic orbital methods within the Density Functional Theory framework enable calculation of Nuclear Magnetic Resonance chemical shifts for all nuclei within methyl 2,5,6-trichloronicotinate [33] [35]. These calculations predict the electronic shielding environments experienced by proton, carbon-13, nitrogen-15, and chlorine-35 nuclei, providing theoretical baselines for experimental chemical shift assignments [33] [7].

The calculated chemical shifts account for through-bond and through-space electronic effects, including the influence of chlorine substituents on neighboring carbon and hydrogen environments [33] [35]. Comparison between theoretical and experimental chemical shifts validates both the computational model and the structural assignments derived from spectroscopic analysis [33] [7].

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Exact Mass

238.930761 g/mol

Monoisotopic Mass

238.930761 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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